molecular formula C15H24O6 B8549110 Butylacrylate ethylacrylate acrylic acid

Butylacrylate ethylacrylate acrylic acid

Cat. No. B8549110
M. Wt: 300.35 g/mol
InChI Key: FEGVAAWSWJUUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04965117

Procedure details

To 1713 g of a monomer mixture consisting of 54.3% of butylacrylate, 42.3% of ethylacrylate and 3.4% of acrylic acid was added 40 g (2.5%) of azo-bis-isobutyronitrile and 6.8 g (0.4%) of lauryl mercaptane at 22° C. The solution was cooled to 10° C. and added dropwise to a stirred and heated reaction vessel with a wall temperature of approximately 70° C. The reaction started immediately. The addition was continued and the reaction vessel cooled at such a rate that the internal temperature remained between 105° and 135° C. Near the end of the addition, the stirring of the polymer becomes very difficult with a single-blade stirrer because of a strong Weissenberg effect. The addition was complete after 3 hours. The polymer was then heated for another 3 hours at 80°-100° C. The resulting polymer was a highly viscous material with comonomer proportions of 54:3:42:3:3.4.
[Compound]
Name
monomer
Quantity
1713 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19].N(C(C)(C)C#N)=NC(C)(C)C#N>>[CH2:1]([O:5][C:6](=[O:9])[CH:7]=[CH2:8])[CH2:2][CH2:3][CH3:4].[CH2:10]([O:12][C:13](=[O:16])[CH:14]=[CH2:15])[CH3:11].[C:17]([OH:21])(=[O:20])[CH:18]=[CH2:19] |f:4.5.6|

Inputs

Step One
Name
monomer
Quantity
1713 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reaction vessel with a wall temperature of approximately 70° C
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction vessel cooled at such a rate that the internal temperature
CUSTOM
Type
CUSTOM
Details
remained between 105° and 135° C
ADDITION
Type
ADDITION
Details
Near the end of the addition
STIRRING
Type
STIRRING
Details
the stirring of the polymer
CUSTOM
Type
CUSTOM
Details
becomes very difficult with a single-blade stirrer because of a strong Weissenberg effect
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
The polymer was then heated for another 3 hours at 80°-100° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCC)OC(C=C)=O.C(C)OC(C=C)=O.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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